5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a trifluoroethyl group at position 1, a methyl group at position 5, and an aldehyde moiety at position 4. Its molecular formula is C₇H₇F₃N₂O, with a molecular weight of 192.14 g/mol. The trifluoroethyl group confers strong electron-withdrawing effects, influencing both chemical reactivity and metabolic stability. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in forming bioactive analogs via aldehyde-mediated condensation reactions .
Properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURRERTXGKKPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group can enhance the binding affinity and specificity of the compound for its molecular target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparison
The table below highlights key differences in substituents, molecular properties, and applications among the compound of interest and related pyrazole/triazole derivatives:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the main compound enhances metabolic stability compared to trifluoromethyl groups (e.g., in ’s analog), as fluorinated alkyl chains resist oxidative degradation .
Reactivity of the Aldehyde Group
All compounds retain the aldehyde at position 4, enabling condensation reactions to form hydrazones, oximes, or imines. However, steric hindrance from bulky groups (e.g., dichlorophenoxy in ) may slow reaction kinetics compared to less hindered analogs .
Biological Activity
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to present a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 222.16 g/mol
- CAS Number : 288251-53-6
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.
These findings suggest that the compound may act as a potent inhibitor against specific oncogenic pathways.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. In particular, studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines.
| Study | Compound | Model | Result |
|---|---|---|---|
| Burguete et al. (2014) | Pyrazole derivative | Carrageenan-induced edema in mice | Significant reduction in edema comparable to indomethacin |
This indicates that this compound may possess similar anti-inflammatory effects.
3. Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have also been explored. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 10 |
| This compound | Aspergillus niger | 20 |
These results suggest that this compound may be effective against various pathogenic microorganisms .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of pyrazole derivatives, researchers synthesized several compounds and tested their activity against BRAF(V600E) mutant cancer cells. The results showed that compounds with trifluoroethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of pyrazole derivatives using a mouse model of inflammation. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in serum samples, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazolone precursor undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent alkylation with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) introduces the trifluoroethyl group at the N1 position. Alternative methods include nucleophilic substitution of 5-chloro precursors under basic conditions (e.g., K₂CO₃) to replace chlorine with functional groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹).
- X-ray crystallography for unambiguous structural determination, particularly to resolve steric effects from the trifluoroethyl group .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Q. How is the aldehyde functional group utilized in downstream applications?
The aldehyde moiety serves as a versatile handle for condensation reactions (e.g., forming Schiff bases with amines) or cyclization to generate fused heterocycles like pyrazolo[3,4-c]pyrazoles. Such transformations are critical in medicinal chemistry for bioactivity optimization .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution steps be mitigated during synthesis?
Optimize reaction conditions by:
- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions.
- Employing elevated temperatures (80–100°C) for faster kinetics while monitoring decomposition .
Q. What computational approaches predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These studies guide reactivity predictions, such as electrophilic attack sites on the pyrazole ring or aldehyde group .
Q. How do steric and electronic factors influence regioselectivity in substitution reactions?
The trifluoroethyl group at N1 introduces steric hindrance, directing substitutions to the less hindered C5 position. Electron-withdrawing effects from the trifluoromethyl group further deactivate the pyrazole ring, favoring nucleophilic attacks at the aldehyde-bearing C4 position. Computational modeling (e.g., Mulliken charges) validates these trends .
Q. What challenges arise in crystal structure determination, and how are they addressed?
Challenges include:
- Hygroscopicity : Store samples under inert atmospheres or use rapid crystallization.
- Disorder in the trifluoroethyl group : Apply restraints during refinement or collect low-temperature data (e.g., 100 K) to improve resolution .
Methodological Considerations
Q. How to troubleshoot byproduct formation during Vilsmeier-Haack reactions?
Common byproducts (e.g., over-formylated derivatives) arise from excess POCl₃/DMF. Mitigation strategies include:
- Strict stoichiometric control (1:1 molar ratio of pyrazolone to DMF).
- Quenching the reaction with ice-cold water to limit side reactions .
Q. What purification methods are effective for isolating the final product?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities.
- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, particularly for X-ray-quality crystals .
Applications in Heterocyclic Chemistry
Q. How is this compound used to synthesize fused heterocyclic systems?
The aldehyde group undergoes condensation with hydrazines or cycloadditions to form pyrazolo-pyridines or thieno-pyrazoles. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, which are evaluated for antimicrobial or kinase inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
